Hexobarbital-D3

Description

Significance of Stable Isotope Labeling in Drug Discovery and Development

Stable isotope labeling is a cornerstone of modern drug discovery and development, offering profound insights into a drug's journey through the body. metsol.commusechem.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug candidate, researchers can meticulously track its absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov This information is critical for optimizing a drug's pharmacological profile, ensuring its efficacy and safety. nih.gov The use of stable isotope-labeled compounds allows for more accurate and reproducible analytical data, which is essential for meeting regulatory requirements and making informed decisions throughout the drug development pipeline.

One of the key advantages of this technique is its ability to enhance the metabolic stability of drug molecules. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the breaking of this bond. juniperpublishers.comacs.org This "kinetic isotope effect" can lead to a longer drug half-life, potentially reducing the required dose and frequency of administration. juniperpublishers.comacs.org Furthermore, stable isotope labeling aids in the identification of metabolites, helping to understand potential toxicities and to design safer and more effective drugs. nih.gov

Role of Deuterated Analogs in Quantitative Bioanalysis and Metabolic Fate Elucidation

Deuterated analogs, such as Hexobarbital-D3, serve as invaluable internal standards in quantitative bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.govncn.gov.pl An ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis but be clearly distinguishable by the detector. researchgate.net Deuterated compounds fit this role perfectly as they have nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they co-elute during chromatography and have similar ionization efficiencies in the mass spectrometer. researchgate.net Their difference in mass, however, allows for precise and accurate quantification of the target drug in complex biological matrices like blood, urine, and tissues. mdpi.comresearchgate.net

The use of deuterated analogs is also central to elucidating the metabolic fate of drugs. nih.govjuniperpublishers.com By administering a deuterated version of a drug, researchers can readily distinguish it and its metabolites from endogenous compounds using mass spectrometry. nih.gov This allows for the unambiguous identification of metabolic pathways, helping to pinpoint the sites of metabolic modification on the drug molecule. juniperpublishers.com Understanding these pathways is crucial for predicting potential drug-drug interactions and for assessing the impact of genetic variations in metabolic enzymes on drug efficacy and safety.

Historical Context of Hexobarbital (B1194168) Research and its Extension to Deuterated Forms

Hexobarbital, a barbiturate (B1230296) derivative, was first synthesized in 1932 and was among the initial intravenous agents used to induce anesthesia. woodlibrarymuseum.orgnih.govaneskey.com Marketed under trade names like Evipan, it was recognized for its rapid onset and short duration of action. wikipedia.orgncats.ioebi.ac.uk While its use as a primary anesthetic in humans has been largely superseded by modern agents that offer better control over the depth of anesthesia, hexobarbital continues to be a valuable tool in scientific research. wikipedia.orgncats.ioebi.ac.uk

A significant application of hexobarbital in research is the "Hexobarbital Sleep Test" (HST), used to determine the metabolic capacity of rodents. wikipedia.org This test helps in identifying individuals with high or low rates of microsomal oxidation, which is a key process in drug metabolism. wikipedia.org The extension of hexobarbital research to its deuterated form, this compound, represents a natural progression, leveraging the power of stable isotope labeling to refine and enhance its utility as a research tool. cymitquimica.com The incorporation of deuterium atoms into the hexobarbital molecule provides a labeled analog that can be used as an internal standard for the accurate quantification of hexobarbital in biological samples during metabolic studies. cymitquimica.com This allows for more precise investigations into the factors that influence its metabolism, such as the activity of cytochrome P450 enzymes. wikipedia.org

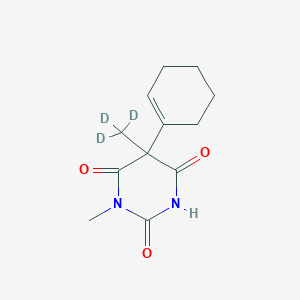

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

239.29 g/mol |

IUPAC Name |

5-(cyclohexen-1-yl)-1-methyl-5-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17)/i1D3 |

InChI Key |

UYXAWHWODHRRMR-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 |

Canonical SMILES |

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment of Hexobarbital D3

Strategies for Deuterium (B1214612) Incorporation in Barbiturate (B1230296) Structures

The synthesis of Hexobarbital-D3 involves the introduction of three deuterium atoms, typically by replacing the hydrogens of the N-methyl group. A common and efficient strategy for this specific deuteration is to modify the final step of a known hexobarbital (B1194168) synthesis pathway using a deuterated reagent.

One established synthesis of hexobarbital begins with the condensation of cyclohexanone (B45756) and ethyl cyanoacetate (B8463686) to form ethyl 2-cyano-2-(cyclohex-1-en-1-yl)acetate. This intermediate is then reacted with urea (B33335) in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring structure, yielding 5-(cyclohex-1-en-1-yl)-5-methylbarbituric acid. The final step involves the N-methylation of this intermediate to produce hexobarbital.

To introduce the deuterium label, a deuterated methylating agent is employed in this final step. A common choice is deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄). The reaction involves the deprotonation of the nitrogen atom of the barbiturate ring by a base, creating a nucleophilic anion that then reacts with the deuterated methylating agent to form this compound.

Reaction Scheme:

5-(cyclohex-1-en-1-yl)-5-methylbarbituric acid + Base → [5-(cyclohex-1-en-1-yl)-5-methylbarbiturate]⁻ [5-(cyclohex-1-en-1-yl)-5-methylbarbiturate]⁻ + CD₃I → 5-(cyclohex-1-en-1-yl)-1-(methyl-D3)-5-methylbarbituric acid (this compound) + I⁻

This method offers a high degree of specificity, ensuring that the deuterium atoms are incorporated at the desired N-methyl position. The efficiency of the reaction is comparable to the synthesis of the non-deuterated analog.

An alternative pathway for hexobarbital synthesis involves reacting ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate with N-methylurea. nih.gov To synthesize this compound via this route, one would require N-(methyl-D3)-urea as a starting material.

Characterization of Isotopic Purity and Chemical Integrity of this compound

Following synthesis, it is crucial to verify both the chemical integrity and the isotopic purity of the this compound. This is achieved through a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for confirming the successful incorporation of deuterium. The molecular weight of unlabeled hexobarbital is 236.27 g/mol . nih.gov The introduction of three deuterium atoms in place of three hydrogen atoms results in a predictable increase in the molecular mass of approximately 3 atomic mass units. High-resolution mass spectrometry (HRMS) can precisely measure this mass difference.

Table 1: Expected Mass Spectrometry Data for Hexobarbital and this compound

| Compound | Molecular Formula | Exact Mass (m/z) [M+H]⁺ |

|---|---|---|

| Hexobarbital | C₁₂H₁₆N₂O₃ | 237.1234 |

| This compound | C₁₂H₁₃D₃N₂O₃ | 240.1421 |

This is an interactive data table. You can sort and filter the data.

The analysis of the isotopic distribution in the mass spectrum allows for the calculation of isotopic enrichment, which is the percentage of the labeled compound that contains the desired number of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of the molecule and the position of the deuterium label.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will show a characteristic change for the carbon atom of the N-methyl group. The signal for this carbon will appear as a multiplet due to coupling with the deuterium atoms (a triplet for a CD₃ group), and it will be shifted slightly upfield compared to the unlabeled compound. The chemical shifts of the other carbon atoms in the molecule are expected to be largely unaffected.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Hexobarbital

| Protons | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | ~3.3 |

| C₅-CH₃ | ~1.6 |

| Cyclohexenyl protons | ~1.9-2.2 and ~5.7-5.8 |

This is an interactive data table. You can sort and filter the data.

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for use in sensitive metabolic tracing studies.

Advancements in Deuterated Compound Synthesis for Metabolic Tracing Applications

The synthesis of deuterated compounds like this compound is part of a broader trend in pharmaceutical and metabolic research that leverages the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This property is exploited to create more stable drugs with improved pharmacokinetic profiles. nih.gov

In the context of metabolic tracing, the primary advantage of using deuterated compounds is their utility as internal standards in quantitative analysis by mass spectrometry. ijpbms.com The deuterated analog has nearly identical chemical and physical properties to the unlabeled compound, meaning it behaves similarly during sample preparation and analysis. However, its different mass allows it to be distinguished from the endogenous or administered unlabeled compound.

Recent advancements in synthetic chemistry have focused on developing more efficient and selective methods for deuterium incorporation. These include:

Catalytic Hydrogen Isotope Exchange: This method uses transition metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂ gas or heavy water (D₂O). This can allow for the deuteration of molecules at positions that are not easily accessible through traditional synthesis.

Late-Stage Functionalization: These techniques aim to introduce deuterium into a complex molecule at a late stage of the synthesis. This is advantageous as it avoids the need to carry the isotopic label through a multi-step synthetic sequence.

These advancements are making a wider range of deuterated compounds more accessible for research, enabling more sophisticated and accurate studies of drug metabolism and metabolic pathways. The use of this compound in such studies allows for precise quantification of hexobarbital and its metabolites, providing valuable insights into its pharmacokinetic and pharmacodynamic properties.

Advanced Analytical Methodologies Employing Hexobarbital D3 As an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) has long been a robust and reliable technique for the analysis of barbiturates. However, the inherent polarity of these compounds often necessitates specific strategies to achieve optimal analytical performance. oup.com The use of a deuterated internal standard like Hexobarbital-D3 is critical in these methods to ensure accurate and reproducible quantification. nih.gov

Method Development and Validation for Barbiturate (B1230296) Quantification

The development of a quantitative GC-MS method for barbiturates using this compound involves the optimization of several parameters, including sample extraction, chromatographic conditions, and mass spectrometric settings. Validation is a crucial step to ensure the method is reliable, reproducible, and fit for its intended purpose. clearsynth.com A typical validation process assesses linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and recovery.

Effective solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols are developed to isolate barbiturates from complex matrices like blood or urine, with observed recoveries often in the range of 80% to 90%. nih.gov The use of this compound helps to correct for any analyte loss during these steps. Calibration curves are constructed by analyzing a series of standards containing known concentrations of the target barbiturates and a constant concentration of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. Good linearity is typically achieved, with correlation coefficients (r²) greater than 0.99. nih.govnih.gov

Table 1: Typical GC-MS Method Validation Parameters for Barbiturate Analysis Using a Deuterated Internal Standard

| Parameter | Typical Acceptance Criteria |

|---|

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Performance

Barbiturates in their native form are polar and prone to adsorption, which can lead to poor peak shape (tailing) and material loss within the GC system. jfda-online.com Chemical derivatization is a common strategy to overcome these issues by converting the polar N-H groups of the barbituric acid ring into less polar, more volatile derivatives. jfda-online.comgovst.edu This process improves chromatographic properties, enhances thermal stability, and can modify fragmentation patterns in the mass spectrometer. jfda-online.com

Methylation is a widely used derivatization technique for barbiturates. nih.gov Reagents such as iodomethane (B122720) in the presence of a base like tetramethylammonium (B1211777) hydroxide (B78521) can effectively methylate the barbiturate molecule. nih.gov Another approach is propylation, using reagents like N,N-dimethylformamide dipropyl acetal, which also yields a single, unique derivative for each barbiturate, simplifying analysis. oup.com The use of this compound as an internal standard is compatible with these derivatization strategies, as it undergoes the same chemical reaction as the unlabeled analyte, ensuring that any variability in the derivatization yield is accounted for in the final quantification.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Barbiturates

| Reagent | Derivative Formed | Reference |

|---|

Evaluation of Signal-to-Noise Ratios and Matrix Effects in Spectrometric Analysis

Matrix effects are a significant challenge in mass spectrometry, arising from co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate results. waters.com One of the primary advantages of using a stable isotope-labeled internal standard like this compound is its ability to compensate for these matrix effects. waters.comclearsynth.com Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes from the GC column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.com

By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized. nih.gov This normalization significantly improves the precision and accuracy of the measurement. amolf.nl Furthermore, this approach enhances the effective signal-to-noise ratio, as the normalization process reduces the impact of random fluctuations in signal intensity, thereby improving the limits of detection and quantification. ijsra.netamolf.nl Studies have shown that normalization to a deuterated internal standard improves the linearity of calibration curves and reduces the uncertainty in quantitative estimations. amolf.nl

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided a powerful alternative to GC-MS for barbiturate analysis. This technology offers high sensitivity and selectivity and often eliminates the need for the derivatization step required in GC-MS, simplifying sample preparation and increasing throughput. ijsra.netwaters.com

Development of High-Sensitivity and High-Selectivity Assays

LC-MS/MS achieves high selectivity through the use of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process creates a highly specific mass transition that minimizes interference from other compounds in the matrix.

For the development of a quantitative assay, specific precursor-to-product ion transitions are identified for both the target barbiturate and the this compound internal standard. nih.gov The deuterated standard will have a precursor ion with a mass several units higher than the analyte, but it will often produce some of the same product ions or product ions with a corresponding mass shift. The high specificity of MRM, combined with the corrective abilities of the co-eluting this compound, allows for the development of assays with very low limits of quantitation (LOQ), often in the low ng/mL range. nih.gov

Table 3: Example MRM Transitions for a Hypothetical Barbiturate and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Product Ion 2 (m/z) |

|---|

Utilization in Comprehensive Metabolite Profiling and Metabolomics

Metabolomics aims to comprehensively measure the small-molecule metabolites in a biological system. nih.gov In both targeted and untargeted metabolomics studies using LC-MS, internal standards are essential for quality control and data normalization. chemrxiv.org While this compound might not be an endogenous metabolite, its inclusion in the analytical workflow serves a critical purpose.

In comprehensive metabolite profiling, a stable isotope-labeled standard like this compound can be added to every sample to monitor and correct for variations in instrument performance over a long analytical run. chemrxiv.orgnih.gov By monitoring the intensity and retention time of this compound, analysts can detect and correct for shifts in mass accuracy, chromatographic performance, and detector response. This ensures that observed differences between sample groups are due to true biological variation rather than analytical variability. In targeted metabolomics, where a specific panel of metabolites is quantified, this compound can serve as an internal standard for structurally similar exogenous or endogenous compounds, improving the accuracy of quantitative results within the complex dataset.

Ion Suppression and Enhancement Assessment in Complex Biological Matrices

The analysis of analytes in complex biological matrices such as blood, urine, and tissue is often complicated by the phenomenon of matrix effects. These effects, primarily ion suppression or enhancement, occur when co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Stable isotope-labeled internal standards, such as this compound, are indispensable for assessing and compensating for these matrix effects.

Because this compound is chemically identical to its non-labeled counterpart, hexobarbital (B1194168), it exhibits nearly identical behavior during sample extraction, chromatography, and ionization. By adding a known concentration of this compound to a sample at the beginning of the workflow, any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard. The ratio of the analyte's response to the internal standard's response is used for quantification, effectively normalizing the variations caused by the matrix.

The degree of matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (matrix extract) to that of the analyte in a pure solvent. A value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. The use of a deuterated internal standard helps to ensure that the quantification remains accurate despite these effects. For instance, in multi-analyte methods for barbiturates, the matrix effects can vary between compounds due to their different retention times and the specific interfering components co-eluting at that moment. The effect on quantification can be significantly minimized when a deuterated internal standard is used for each analyte. nih.govmarker-test.de

Table 1: Representative Matrix Effects for Barbiturates in Human Urine

| Analyte | Low Concentration (100 ng/mL) Mean Matrix Effect (%) | Medium Concentration (500 ng/mL) Mean Matrix Effect (%) | High Concentration (1000 ng/mL) Mean Matrix Effect (%) |

|---|---|---|---|

| Butalbital | 85 | 88 | 91 |

| Amobarbital | 82 | 85 | 89 |

| Pentobarbital | 83 | 86 | 90 |

| Secobarbital | 79 | 83 | 87 |

| Phenobarbital (B1680315) | 92 | 94 | 96 |

This table presents illustrative data on the mean percentage matrix effect for various barbiturates at different concentrations in human urine, adapted from findings on quantitative UPLC-MS/MS analysis. A value below 100% indicates ion suppression. The use of a co-eluting deuterated internal standard like this compound for its corresponding analyte (or a structurally similar one) is crucial for correcting these effects.

Application of this compound in Multi-Analyte Quantitative Assays

This compound is frequently utilized in multi-analyte quantitative assays for the simultaneous determination of various barbiturates and other sedative drugs. Its physicochemical properties make it an excellent internal standard, particularly for short- to intermediate-acting barbiturates.

Integration with Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

To minimize matrix interferences and concentrate the analytes of interest, sample preparation techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are routinely employed prior to LC-MS/MS analysis. ijsra.net this compound is added to the biological sample before the extraction process to account for any analyte loss during these steps.

Solid-Phase Extraction (SPE) is a technique that separates compounds based on their physical and chemical properties as they pass through a solid sorbent. For barbiturates, reversed-phase SPE cartridges are commonly used. The similar chemical nature of this compound and the target barbiturates ensures they have comparable affinities for the SPE sorbent, leading to similar extraction recoveries. researchgate.net

Liquid-Liquid Extraction (LLE) involves the partitioning of analytes between two immiscible liquid phases. A simple LLE procedure can be effective for extracting barbiturates from biological fluids like whole blood. researchgate.net The consistency of recovery for the target compound and its deuterated internal standard is a key performance metric. For example, in a liquid-liquid extraction developed for barbiturate analysis, the recovery of secobarbital and its deuterated internal standard was shown to be consistent across different blood matrices. virginia.gov

Table 2: Extraction Recovery of Barbiturates Using Liquid-Liquid Extraction from Different Blood Matrices

| Analyte | Matrix | Mean Recovery (%) |

|---|---|---|

| Butalbital | Blank Blood | 78.2 |

| Antemortem Blood | 75.1 | |

| Postmortem Blood | 72.4 | |

| Pentobarbital | Blank Blood | 85.6 |

| Antemortem Blood | 82.3 | |

| Postmortem Blood | 79.8 | |

| Secobarbital | Blank Blood | 83.9 |

| Antemortem Blood | 80.7 | |

| Postmortem Blood | 78.1 | |

| Phenobarbital | Blank Blood | 75.4 |

| Antemortem Blood | 72.9 | |

| Postmortem Blood | 70.3 |

This table provides representative data on the mean extraction recovery of several barbiturates from various blood matrices using a liquid-liquid extraction procedure. The consistent recovery across different matrices is essential for reliable quantification, a consistency that is monitored by the recovery of the corresponding deuterated internal standard. virginia.gov

Considerations for Cross-Contribution and Isotopic Interference in Quantitative Measurements

A critical consideration when using stable isotope-labeled internal standards is the potential for isotopic interference or "cross-contribution." This phenomenon occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa. This can happen due to the natural isotopic abundance of elements (e.g., ¹³C, ¹⁵N) in the analyte molecule, which can result in an ion with the same mass-to-charge ratio (m/z) as the deuterated internal standard.

For example, in the mass spectrometric analysis of barbiturates, the analyte can have naturally occurring isotopes that result in an M+1 or M+2 peak. If the deuterated internal standard is only D2 or D3 labeled, there is a risk of overlap. The cross-contribution is typically more significant from the labeled analog to the analyte than from the analyte to the labeled analog. nih.govoup.com The choice of precursor and product ions for selected reaction monitoring (SRM) in tandem mass spectrometry is crucial to minimize this interference. Studies have evaluated the cross-contribution between different ion pairs for barbiturates like secobarbital and butalbital and their labeled analogs to identify the most suitable pairs for quantification. nih.govastm.orgacs.org

Table 3: Cross-Contribution (%) Between Butalbital and its Labeled Internal Standards for Selected Quantitation Ion Pairs

| Internal Standard | Ion Pair (Analyte/IS) | Contribution of IS to Analyte Signal (%) | Contribution of Analyte to IS Signal (%) |

|---|---|---|---|

| ²H₅-Butalbital | 196 / 201 | 0.35 | 0.02 |

| 195 / 200 | 3.80 | 0.03 | |

| 181 / 184 | 0.85 | 0.08 | |

| ¹³C₄-Butalbital | 196 / 200 | 0.23 | 0.02 |

| 195 / 199 | 0.25 | 0.02 | |

| 181 / 185 | 0.27 | 0.02 |

This table illustrates the percentage of cross-contribution between butalbital and its deuterated (²H₅) and carbon-13 (¹³C₄) labeled internal standards for different ion pairs used in GC-MS analysis. Lower cross-contribution values indicate a more reliable ion pair for quantification. nih.govoup.com

Emerging Analytical Techniques for Deuterated Drug Analysis

The analysis of deuterated compounds like this compound is continually evolving with the advent of new analytical technologies. These techniques offer higher resolution, greater sensitivity, and more detailed structural information.

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide high-resolution and accurate mass (HRAM) data. This capability allows for the clear differentiation between the analyte and its deuterated internal standard, even with minimal mass differences. HRMS can also help in identifying and characterizing metabolites of both the drug and the internal standard, and it is less susceptible to certain types of isobaric interferences that can affect triple quadrupole instruments. nih.gov

Ion Mobility Spectrometry (IMS): IMS is a technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it adds another dimension of separation. This can be particularly useful for separating isotopic isomers (isotopomers) and isobars that have the same nominal mass but different structures or isotopic compositions. Advanced forms of IMS, such as field asymmetric waveform ion mobility spectrometry (FAIMS) and structures for lossless ion manipulation (SLIM), offer ultra-high resolution, enabling the separation of isotopologues, which could provide new avenues for quality control and metabolic studies of deuterated compounds.

Mechanistic Investigations of Hexobarbital Metabolism Using Deuterated Analogs

Elucidation of Metabolic Pathways via Deuterium (B1214612) Tracing

Deuterium-labeled compounds like S-(+)-(5-2H3)hexobarbital and R-(-)-(5-2H3)hexobarbital have been synthesized for use in clinical studies to track the metabolic fate of hexobarbital (B1194168) enantiomers. nih.gov These stable isotope-labeled analogs serve as powerful tools, allowing for their differentiation from the unlabeled drug and its endogenous metabolites using techniques like gas chromatography/mass spectrometry (GC/MS). nih.govubc.ca

The metabolism of hexobarbital is highly stereoselective, meaning that the two enantiomers, (S)-(+)-hexobarbital and (R)-(-)-hexobarbital, are processed differently by the body. wikipedia.orgpharm.or.jp Studies using deuterated enantiomers have confirmed and quantified this phenomenon. For instance, when a pseudoracemic mixture of S-(+)-hexobarbital and R-(-)-(2H3)hexobarbital was administered, the R-(-)-enantiomer was found to be metabolized more efficiently, primarily through alicyclic oxidation and ring cleavage. nih.gov

Research has shown that the S(+) enantiomer of hexobarbital is preferentially metabolized to β-3'-hydroxyhexobarbital, while the R(-) enantiomer is preferentially converted to α-3'-hydroxyhexobarbital. wikipedia.orgpharm.or.jpebi.ac.uk This stereoselectivity is a critical aspect of hexobarbital's disposition in the body and has been a subject of detailed investigation. capes.gov.brnih.gov

Phase I metabolism of hexobarbital primarily involves oxidation reactions, which introduce or expose functional groups on the drug molecule. nih.govlibretexts.orgrsc.org The principal Phase I reaction is hydroxylation at the 3'-position of the cyclohexenyl ring, leading to the formation of 3'-hydroxyhexobarbital (B1209205). wikipedia.orgpharm.or.jpebi.ac.uk This reaction is catalyzed by cytochrome P450 enzymes. wikipedia.orgebi.ac.uk

Another significant oxidative pathway is the formation of 3'-oxohexobarbital (B1213325) (also referred to as ketohexobarbital), which is a dehydrogenation product of 3'-hydroxyhexobarbital. wikipedia.orgpharm.or.jptandfonline.comresearchgate.net Additionally, an epoxide-diol pathway has been identified, leading to the formation of 1',2'-epoxyhexobarbital, which is then converted to 1',2'-dihydroxyhexobarbital. This diol is unstable and decomposes to form 1,5-dimethylbarbituric acid. tandfonline.com

Table 1: Major Phase I Metabolites of Hexobarbital

| Metabolite | Formation Pathway |

| 3'-Hydroxyhexobarbital | Allylic hydroxylation of the cyclohexenyl ring. wikipedia.orgpharm.or.jp |

| 3'-Oxohexobarbital | Dehydrogenation of 3'-hydroxyhexobarbital. wikipedia.orgpharm.or.jp |

| 1,5-Dimethylbarbituric acid | Formed via the epoxide-diol pathway. pharm.or.jptandfonline.com |

Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is attached to the metabolite, increasing its water solubility and facilitating its excretion. nih.govrsc.org For hexobarbital metabolites, the primary Phase II pathway is glucuronidation. wikipedia.orgpharm.or.jp

The 3'-hydroxyhexobarbital isomers can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov This process is also stereoselective. Studies have shown that the α-isomer of 3'-hydroxyhexobarbital (derived from (-)-hexobarbital) and the β-isomer (from (+)-hexobarbital) are preferentially conjugated with glucuronic acid in rabbit urine. pharm.or.jpebi.ac.uk

Another notable pathway involves the reaction of the reactive ketone, 3'-oxohexobarbital, with glutathione (B108866) (GSH), which leads to the formation of 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct. pharm.or.jpebi.ac.uk

Enzyme Kinetics and Cytochrome P450 (CYP) Substrate Specificity Studies

The metabolism of hexobarbital is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the biotransformation of a vast number of xenobiotics. nih.govmdpi.comnih.gov

Several CYP isozymes are involved in the metabolism of hexobarbital. CYP2B1 has been identified as a key enzyme responsible for the hydroxylation of hexobarbital to form 3'-hydroxyhexobarbital. wikipedia.org In humans, CYP2C19 is also known to play a significant role in its metabolism. patsnap.com The activity of these enzymes can vary among individuals due to genetic polymorphisms, which can affect the rate of hexobarbital metabolism. patsnap.com Furthermore, there is evidence suggesting that CYP3A4 may also be involved, as inhibitors of this isozyme have been shown to inhibit hexobarbital metabolism. wikipedia.org

Table 2: Key CYP Isozymes in Hexobarbital Metabolism

| CYP Isozyme | Role in Hexobarbital Metabolism |

| CYP2B1 | Catalyzes the hydroxylation of hexobarbital. wikipedia.org |

| CYP2C19 | A major enzyme involved in hexobarbital metabolism in humans. patsnap.com |

| CYP3A4 | Inhibition of this isozyme affects hexobarbital metabolism. wikipedia.org |

Hexobarbital and its deuterated analogs are valuable tools for studying the phenomena of enzyme induction and inhibition. nih.govslideshare.netresearchgate.net Enzyme induction is the process by which exposure to a chemical (inducer) increases the activity of metabolizing enzymes, while enzyme inhibition involves a decrease in enzyme activity. slideshare.netnih.gov

Deuterated hexobarbital can be used as a probe substrate to assess the activity of CYP enzymes in vivo and in vitro. For example, a change in the clearance of deuterated hexobarbital after administration of a potential inducer or inhibitor can provide a quantitative measure of the effect on enzyme activity. nih.gov The hexobarbital sleep test, which measures the duration of sleep induced by hexobarbital, has been used as an in vivo indicator of microsomal enzyme activity, with a shorter sleep time suggesting enzyme induction. nih.govird.fr

Studies have shown that pretreatment with compounds like phenobarbital (B1680315) can induce the metabolism of hexobarbital, leading to an increased rate of formation of its metabolites. psu.edu Conversely, various compounds can inhibit hexobarbital metabolism, prolonging its effects. nih.gov These studies are crucial for understanding and predicting drug-drug interactions. nih.govptfarm.pl

Quantitative Assessment of Microsomal Enzyme Activity

The quantitative assessment of microsomal enzyme activity is fundamental to understanding the biotransformation of xenobiotics. For hexobarbital, this process is primarily carried out by the cytochrome P450 (CYP) monooxygenase system located in the endoplasmic reticulum of hepatocytes, which are isolated for in vitro studies as microsomes. nih.gov The primary metabolic pathway for hexobarbital is hydroxylation to 3'-hydroxyhexobarbital, a reaction catalyzed mainly by CYP2C19 and CYP2B6 isoforms. patsnap.com

The kinetics of this enzymatic reaction are typically described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. The two key parameters derived from this model are the maximum reaction velocity (Vmax), representing the enzyme's maximum catalytic rate, and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. nih.govdrug-interaction-research.jp These parameters are determined experimentally by incubating liver microsomes with varying concentrations of the substrate and measuring the rate of metabolite formation. nih.gov

The use of deuterated analogs, such as Hexobarbital-D3, where deuterium atoms replace hydrogen atoms at a metabolically active site, is a powerful tool for probing the reaction mechanism. This approach leverages the kinetic isotope effect (KIE), which is the change in reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org A primary KIE is observed when the bond to the isotope is broken during the rate-determining step of the reaction. nih.gov For CYP-mediated hydroxylations, a significant KIE (typically expressed as the ratio of the rates, kH/kD > 1) indicates that the cleavage of the carbon-hydrogen (C-H) bond is a rate-limiting or partially rate-limiting step in the catalytic cycle. nih.govscienceopen.com

In the case of this compound, if the deuterium is placed on the cyclohexenyl ring at the site of hydroxylation, a slower rate of metabolism compared to the non-deuterated hexobarbital would be expected. The magnitude of the KIE provides insight into the transition state of the reaction. While the observed KIE in many P450 reactions is often modest (in the range of 2-3), detailed analyses can reveal very high intrinsic KIEs (e.g., >10), which are attenuated by other slower steps in the multi-step catalytic cycle, such as substrate binding or product release. washington.eduresearchgate.net The presence of a significant KIE for this compound metabolism would confirm that C-H bond abstraction is a crucial, energy-intensive step in its biotransformation. nih.gov

Table 1: Representative Michaelis-Menten Kinetic Parameters for Hexobarbital and this compound Metabolism in Human Liver Microsomes The following data is illustrative, based on typical findings for CYP-mediated hydroxylation reactions.

| Compound | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint = Vmax/Km) (µL/min/mg protein) | Kinetic Isotope Effect (KIE on Vmax) |

| Hexobarbital | 330 | 10.0 | 30.3 | N/A |

| This compound | 330 | 4.0 | 12.1 | 2.5 |

In Vitro Biotransformation Models Utilizing Deuterated Hexobarbital

Applications of Liver Microsomes and S9 Fractions in Metabolic Studies

In vitro biotransformation models are essential tools in drug metabolism research. Among the most widely used are subcellular fractions of the liver, specifically microsomes and the S9 fraction. rsc.org

Liver Microsomes are vesicular fragments of the endoplasmic reticulum formed during the homogenization and centrifugation of liver tissue. rsc.org They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. researchgate.net Since hexobarbital's primary metabolic route is CYP-mediated hydroxylation, liver microsomes are an ideal system for studying this specific pathway. patsnap.comscispace.com By incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH, researchers can precisely measure the rate of its hydroxylation and quantify the kinetic isotope effect, providing direct insight into the C-H bond-breaking step. scienceopen.com

The S9 Fraction is the supernatant obtained after a lower-speed centrifugation (9,000 x g) of a liver homogenate. rsc.org It contains both the microsomal fraction (Phase I enzymes) and the cytosolic fraction. nih.gov The cytosol houses a variety of Phase II conjugation enzymes, such as sulfotransferases and glutathione S-transferases, as well as other enzymes like dehydrogenases. rsc.orgnih.gov After hexobarbital is hydroxylated to 3'-hydroxyhexobarbital by CYPs in the microsomes, this metabolite can be further oxidized to 3'-oxohexobarbital by cytosolic dehydrogenases. scispace.com This ketone metabolite can then undergo conjugation. Therefore, the S9 fraction offers a more complete metabolic picture than microsomes alone, allowing for the study of sequential Phase I and Phase II reactions. nih.gov Using this compound in an S9 system can reveal how isotopic substitution affects not only the initial hydroxylation but also the subsequent metabolic steps.

Table 2: Comparison of Key Components in Liver Microsomes and S9 Fractions

| Feature | Liver Microsomes | Liver S9 Fraction | Relevance for this compound Studies |

| Source | Endoplasmic Reticulum | Endoplasmic Reticulum + Cytosol | S9 provides a more comprehensive enzymatic environment. |

| Phase I Enzymes (e.g., CYPs) | Enriched | Present | Both systems are suitable for studying the initial hydroxylation and KIE. |

| Phase II Enzymes (e.g., SULTs, GSTs) | Generally absent or low activity | Present | S9 is required to study conjugation pathways of hexobarbital metabolites. |

| Other Cytosolic Enzymes (e.g., Dehydrogenases) | Absent | Present | S9 allows for the study of the conversion of 3'-hydroxyhexobarbital to 3'-oxohexobarbital. scispace.com |

Utility of Precision-Cut Tissue Slices in Isolated Organ Systems

Precision-cut tissue slices (PCTS), particularly precision-cut liver slices (PCLS), represent a more sophisticated in vitro model that bridges the gap between subcellular fractions and in vivo studies. These are thin, viable explants of tissue prepared with a specialized microtome that preserves the organ's native architecture. rsc.org

Unlike microsomes or S9 fractions, tissue slices maintain the three-dimensional arrangement of different cell types (e.g., hepatocytes, Kupffer cells, endothelial cells) and the cell-matrix interactions. This structural integrity is crucial as it preserves the physiological context of drug metabolism and transport. For a compound like this compound, PCLS offer several advantages:

Intact Cellular Machinery: All Phase I and Phase II enzymes, as well as transporters, are present within their native cellular compartments and at physiological concentrations.

Evaluation of Sequential Metabolism: PCLS are highly suitable for investigating the complete metabolic cascade, from the initial CYP-mediated hydroxylation of this compound to the subsequent dehydrogenation and conjugation of its metabolites, all within a single integrated system.

Extrapolation of In Vitro Data to In Vivo Metabolic Predictions

A primary goal of in vitro metabolism studies is to predict a drug's pharmacokinetic behavior in humans, particularly its metabolic clearance. This is achieved through in vitro-in vivo extrapolation (IVIVE). The process involves scaling the in vitro intrinsic clearance (CLint), determined in systems like microsomes or hepatocytes, to predict the in vivo hepatic clearance (CLh). toxicology.orgresearchgate.net

The fundamental steps of IVIVE are:

Determine in vitro CLint: This is typically calculated from kinetic parameters (Vmax/Km) obtained from microsomal incubations. nih.gov

Scale to Whole Liver: The microsomal CLint (in µL/min/mg microsomal protein) is scaled up to the clearance for the entire liver using established physiological scaling factors, such as the amount of microsomal protein per gram of liver (MPPGL) and the average liver weight. researchgate.netufz.de

Predict in vivo CLh: The scaled intrinsic clearance is then used in a liver model (e.g., the well-stirred model) to predict the hepatic blood clearance, which also accounts for liver blood flow and drug binding to plasma proteins. researchgate.net

The use of deuterated analogs like this compound can significantly refine IVIVE models. By measuring the kinetic isotope effect, researchers gain mechanistic information about the rate-limiting step of metabolism. nih.gov If C-H bond cleavage is found to be significantly rate-limiting (i.e., a large KIE is observed), this implies that the intrinsic clearance is highly sensitive to the activity of the specific CYP enzyme involved. This knowledge helps in building more robust and mechanistically informed pharmacokinetic models, improving the accuracy of the prediction of human clearance and potential drug-drug interactions. researchgate.net

Table 3: Common Physiological Scaling Factors Used in IVIVE for Humans

| Scaling Factor | Average Value | Unit | Application |

| Microsomal Protein Per Gram of Liver (MPPGL) | 32 | mg/g liver | Scales CLint from a per-mg-protein basis to a per-gram-liver basis. researchgate.netufz.de |

| Hepatocellularity Per Gram of Liver (HPGL) | 99 x 10⁶ | cells/g liver | Used for scaling data from hepatocyte incubations. researchgate.net |

| Liver Weight | 1500 - 1800 | g | Scales clearance from a per-gram-liver basis to the whole organ. core.ac.uk |

| Liver Blood Flow (QH) | 20-25 | mL/min/kg | A key parameter in liver models to predict hepatic clearance from intrinsic clearance. core.ac.uk |

Preclinical Pharmacokinetic and Pharmacodynamic Modeling with Deuterated Hexobarbital

Application of Hexobarbital-D3 in In Vivo Animal Models

In vivo animal models are indispensable for understanding how a drug behaves in a complex biological system before it can be considered for human trials. scantox.comwalshmedicalmedia.com The use of this compound in these models offers a powerful tool to dissect its metabolic pathways and the factors that influence them.

The primary metabolism of hexobarbital (B1194168) occurs in the liver, where it is hydroxylated by the cytochrome P450 (CYP450) enzyme system. patsnap.com The rate of this metabolism, and consequently the drug's clearance from the body, can be precisely measured using deuterated analogs. The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slower rate of metabolism for the deuterated position, an effect known as the "kinetic isotope effect," which itself can be a tool to study reaction mechanisms.

A key study investigated the clearance of a pseudoracemic mixture, composed of equal parts S(+)-hexobarbital and its deuterium-labeled enantiomer, R(-)-hexobarbital-D3, in rats. nih.gov This approach allows for the simultaneous administration and subsequent differentiated measurement of both enantiomers in the blood, providing a highly accurate comparison of their metabolic fates within the same biological system. The study found that the apparent intrinsic clearance of S(+)-hexobarbital was substantially higher than that of d3-R(-)-hexobarbital, highlighting the stereoselective nature of its metabolism. nih.gov

Table 1: Baseline Apparent Intrinsic Clearance of Hexobarbital Enantiomers in Untreated Rats

This table displays the mean apparent intrinsic clearance (CL*int) values for S(+)-Hexobarbital and d3-R(-)-Hexobarbital administered simultaneously to a control group of rats. The data illustrates the significant difference in metabolic clearance between the two enantiomers.

| Enantiomer | Mean Apparent Intrinsic Clearance (ml/min/kg) | Standard Deviation |

| S(+)-Hexobarbital | 145 | 29 |

| d3-R(-)-Hexobarbital | 33 | 11 |

Data sourced from van der Graaff et al., 1987. nih.gov

Pharmacokinetic variability is a significant concern in drug development, as differences among individuals can lead to varied efficacy and toxicity. This variability is often rooted in genetic factors, particularly polymorphisms in genes that code for drug-metabolizing enzymes like the cytochrome P450 family. annualreviews.orgunits.it Studies in Wistar and Sprague-Dawley rats have demonstrated that the efficiency of hexobarbital metabolism is a heritable trait, linked to factors like hepatic P-450 levels. fda.gov

Hexobarbital metabolism in humans is specifically linked to the polymorphic enzyme CYP2C19. patsnap.comnih.gov Individuals can be categorized as poor or extensive metabolizers based on their genetic makeup, which significantly alters the drug's clearance. nih.gov Using this compound in preclinical animal models that exhibit genetic variability allows researchers to quantify the impact of these genetic differences on metabolic rates with high precision. By correlating the clearance rates of this compound with the genetic profile of individual animals, a clearer understanding of how specific genetic variations affect drug metabolism can be achieved. The study by van der Graaff et al. (1987) noted variation in clearance ratios among different groups of rats, which underscores the influence of underlying physiological and genetic states on drug metabolism. nih.gov

Utilization of this compound in Drug-Drug Interaction (DDI) Studies

Drug-drug interactions (DDIs) occur when one drug affects the ADME properties of another, often by inhibiting or inducing metabolic enzymes. sps.nhs.uk Hexobarbital has historically been used as a probe to study these interactions. The use of this compound enhances the precision of these studies.

Many drugs can either induce (increase the activity of) or inhibit (decrease the activity of) CYP450 enzymes. sps.nhs.uk Rifampicin, for example, is a well-known inducer of several CYP enzymes and has been shown to significantly decrease the half-life of hexobarbital. nih.gov

The utility of this compound as a probe for DDI is clearly demonstrated in studies where animal models are pretreated with known enzyme inducers or inhibitors. In the study involving pseudoracemic hexobarbital, rats were pretreated with phenobarbital (B1680315) (a classic CYP inducer), 3-methylcholanthrene (B14862) (another inducer), and carbon tetrachloride (a hepatotoxin known to inhibit CYP activity). nih.gov

Induction: Pretreatment with phenobarbital led to a dramatic increase in the clearance of both S(+)-hexobarbital and d3-R(-)-hexobarbital, confirming the induction of the responsible CYP enzymes. nih.gov

Inhibition: Conversely, treatment with CCl4, which damages the liver and reduces enzyme function, would be expected to decrease clearance rates.

This methodology allows for a quantitative assessment of how a co-administered compound alters the metabolic capacity of the liver, with this compound serving as a sensitive and specific marker for the activity of certain CYP pathways. nih.gov

Table 2: Effect of Pretreatment with Inducers on the Apparent Intrinsic Clearance of Hexobarbital Enantiomers in Rats

This table shows the mean apparent intrinsic clearance (CL*int) of S(+)-Hexobarbital and d3-R(-)-Hexobarbital in rats pretreated with enzyme inducers (Phenobarbital, 3-Methylcholanthrene) compared to an untreated control group.

| Pretreatment Group | S(+)-Hexobarbital CLint (ml/min/kg) | d3-R(-)-Hexobarbital CLint (ml/min/kg) |

| Control | 145 | 33 |

| Phenobarbital (40 mg/kg) | 260 | 66 |

| 3-Methylcholanthrene (20 mg/kg) | 120 | 38 |

Data sourced from van der Graaff et al., 1987. nih.gov

Metabolic cross-talk refers to the complex interactions between different metabolic pathways, where the modulation of one pathway can have downstream effects on others. researchgate.net Metabolic fingerprinting is an analytical approach that provides a snapshot of a wide range of endogenous metabolites in a biological sample, offering a systems-level view of an organism's metabolic state. mdpi.com

While specific studies employing this compound for metabolic fingerprinting are not prominent, its application can be conceptualized. By administering this compound alongside another xenobiotic, researchers could use high-resolution mass spectrometry to perform two tasks simultaneously:

Trace the specific metabolic fate of hexobarbital via its deuterated signature.

Capture a global "fingerprint" of endogenous metabolites.

Comparing the metabolic fingerprint of an animal treated only with this compound to one treated with a combination of drugs could reveal broader metabolic perturbations caused by the interaction. This could help identify unexpected metabolic cross-talk, where the presence of one drug shunts the metabolism of another, or alters endogenous pathways in unforeseen ways.

Inter-Species Comparison in Metabolic and Pharmacokinetic Research

A significant challenge in drug development is extrapolating preclinical data from animal models to humans. nih.gov There are often substantial differences in drug metabolism between species. scienceopen.comnih.gov For example, the metabolic half-life of hexobarbital varies widely across different mammals. scienceopen.com

Using this compound provides a standardized tool to perform direct and precise comparisons of metabolic parameters across different species. By administering the same pseudoracemic mixture of S(+)-hexobarbital and d3-R(-)-hexobarbital to various species (e.g., rats, mice, guinea pigs, dogs), researchers can quantitatively compare:

The intrinsic clearance rates of each enantiomer.

The degree of stereoselectivity in metabolism.

The response to known enzyme inducers and inhibitors.

This comparative data is invaluable for building more robust allometric scaling models, which are mathematical frameworks used to predict human pharmacokinetic parameters from animal data. nih.gov Accurate inter-species scaling is crucial for predicting clinical outcomes and for selecting appropriate first-in-human doses. nih.gov The data from rats provides a solid baseline, demonstrating a methodology that could be extended to other species to better understand these critical metabolic differences. nih.gov

Future Directions and Advanced Research Paradigms

Integration of Deuterated Hexobarbital (B1194168) Data with Systems Biology and Metabolomics

The convergence of data from deuterated compounds like Hexobarbital-D3 with the fields of systems biology and metabolomics represents a powerful paradigm for future research. Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. dbkgroup.org Metabolomics, a key discipline within systems biology, provides a comprehensive, quantitative snapshot of the complete set of small-molecule metabolites in a cell, tissue, or organism at a specific point in time. nih.govbgu.ac.il

The integration of this compound into this framework offers a unique tool for metabolic pathway analysis. When a biological system is dosed with this compound, its subsequent metabolism can be tracked with high precision using mass spectrometry-based metabolomics platforms. nih.gov The deuterium (B1214612) label acts as a stable, non-radioactive tracer, allowing researchers to distinguish the drug's metabolites from the endogenous metabolic background.

This approach enables several key research outcomes:

Pathway Elucidation: Researchers can definitively identify and quantify the metabolites of this compound, providing a clear picture of its biotransformation pathways.

Network Effects: By observing changes in the broader metabolome following administration of this compound, scientists can uncover how the drug and its metabolites affect other endogenous metabolic pathways. nih.gov This provides a system-level view of the drug's impact, moving beyond simple pharmacokinetics to understand its network pharmacology.

Biomarker Discovery: The metabolic perturbations identified through this integrated approach can lead to the discovery of novel biomarkers associated with the drug's efficacy or off-target effects. nih.gov

Ultimately, combining this compound data with metabolomics and systems biology allows for the construction of more sophisticated models of metabolic networks, offering deeper insights into how xenobiotics are processed and their downstream consequences. dbkgroup.org

Development of Novel Deuterated Analogs for Specific Research Questions

The strategic development of new deuterated analogs of hexobarbital, beyond a simple D3-labeled variant, offers a sophisticated tool for answering highly specific research questions. This approach leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions that involve breaking this bond. bioscientia.degabarx.com By selectively placing deuterium atoms at different positions on the hexobarbital molecule, researchers can create a panel of analogs designed to probe specific aspects of its pharmacology and metabolism.

The development of such analogs is driven by several key research goals, as detailed in the table below.

| Research Goal | Rationale and Application | Potential Outcome for Hexobarbital Research |

|---|---|---|

| Enhance Metabolic Stability | Deuterating the primary sites of metabolism can slow down clearance, potentially increasing the drug's half-life and exposure. researchgate.net This is particularly effective for drugs metabolized by Cytochrome P450 (CYP) enzymes, which are responsible for hexobarbital metabolism. bioscientia.dersc.org | An analog with a longer duration of action, allowing for the study of prolonged receptor engagement or altered pharmacokinetic profiles. |

| Investigate "Metabolic Switching" | Blocking one metabolic pathway via deuteration can shift metabolism towards alternative routes. juniperpublishers.com This allows researchers to study the activity and potential toxicity of minor or previously unobserved metabolites. | Elucidation of secondary metabolic pathways of hexobarbital and the pharmacological activity of their resulting metabolites. |

| Reduce Toxic Metabolite Formation | If a specific metabolite is known to be associated with toxicity, deuterating the site that leads to its formation can reduce its production, potentially creating a safer compound. researchgate.netjuniperpublishers.com | Development of a hexobarbital analog with an improved safety profile by minimizing the formation of any undesirable metabolites. |

| Probe Enzyme Mechanisms | The magnitude of the KIE can provide information about the rate-limiting steps in an enzymatic reaction. Studying a series of deuterated analogs can help elucidate the precise mechanism of action of metabolizing enzymes like CYP2C9. rsc.org | A deeper understanding of how specific cytochrome P450 isozymes interact with and metabolize the hexobarbital scaffold. |

The synthesis of these novel analogs requires careful consideration of which hydrogen atoms to replace to achieve the desired effect, making it a powerful strategy in advanced medicinal chemistry. researchgate.net

Computational Modeling and Simulation for Predictive Metabolism and PK/PD

Computational modeling and simulation are becoming indispensable tools for predicting the metabolic fate and pharmacokinetic/pharmacodynamic (PK/PD) properties of drug candidates, including deuterated compounds like this compound. These in silico methods offer the potential to streamline drug development by identifying promising candidates and flagging potential issues before extensive laboratory work is undertaken. ualberta.ca

Pharmacokinetic/pharmacodynamic (PK/PD) modeling establishes a mathematical relationship between the drug's dose, its concentration in the body over time (PK), and the resulting pharmacological effect (PD). researchgate.net A key advantage of mechanistic PK/PD models is their ability to separate drug-specific parameters from system-specific parameters, which can aid in extrapolating data from preclinical animal studies to humans. researchgate.net

The inclusion of data from deuterated compounds like this compound can significantly enhance the predictive power of these models:

Refining Metabolic Predictions: While predicting the impact of deuteration is complex, some computational tools are emerging that can predict the sites of metabolism (SoMs) for deuterated molecules. nih.gov By comparing these predictions with experimental data from this compound metabolism studies, models can be refined to better account for the kinetic isotope effect.

Improving PK Simulations: The altered metabolic clearance and bioavailability observed with deuterated compounds provide critical data for building more robust PK models. researchgate.net For example, a study comparing a compound to its deuterated analog can quantify the KIE's in vivo impact, and this value can be incorporated into simulations to predict the pharmacokinetics of other potential analogs.

Predicting Drug-Drug Interactions: A significant portion of drug metabolism is carried out by CYP enzymes. researchgate.net Computational models can help predict how the altered metabolism of a deuterated drug might change its potential for interactions with other drugs metabolized by the same enzymes. ualberta.ca

The table below outlines key parameters used in PK/PD modeling that can be informed by studies using deuterated compounds.

| PK/PD Parameter | Description | Relevance of Deuterated Compound Data |

|---|---|---|

| Clearance (CL) | The volume of plasma cleared of the drug per unit time, reflecting the efficiency of elimination processes. researchgate.net | Deuteration at a metabolic hotspot is expected to decrease clearance. Quantifying this change provides a direct measure of the KIE's impact on elimination. researchgate.net |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. researchgate.net | Deuteration is not expected to significantly alter Vd, as this parameter is related to tissue distribution rather than metabolism. researchgate.net |

| Half-Life (t½) | The time required for the drug concentration in the body to be reduced by half. | Slower clearance due to deuteration will typically result in a longer half-life, a key predictive output of PK models. juniperpublishers.com |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. researchgate.net | By slowing first-pass metabolism in the gut wall and liver, deuteration can increase oral bioavailability. researchgate.net |

| EC₅₀ / IC₅₀ | The concentration of a drug that gives half-maximal response (EC₅₀) or inhibition (IC₅₀). researchgate.net | Selective deuteration is intended to modify pharmacokinetics without altering the drug's intrinsic potency or its interaction with its pharmacological target. gabarx.com |

The iterative cycle of generating experimental data with compounds like this compound and using it to build and refine computational models is a cornerstone of modern, predictive drug discovery and development.

Q & A

Q. What are the validated experimental protocols for synthesizing Hexobarbital-D3 with isotopic purity ≥99%?

Methodological Answer: Synthesis should follow deuterium exchange or labeled precursor methods, validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Ensure reaction conditions (e.g., solvent, temperature, catalyst) are optimized to minimize isotopic dilution. Purity must be confirmed using triple-quadrupole LC-MS with isotopic abundance calculations .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

Methodological Answer: Standardize in vitro/in vivo models (e.g., hepatic microsomal assays, rodent models) with controls for enzyme activity (CYP450 isoforms). Use isotopically labeled internal standards to correct for matrix effects in LC-MS/MS quantification. Document all parameters (e.g., dosing intervals, extraction protocols) in supplemental materials for replication .

Q. What analytical techniques are most reliable for distinguishing this compound from its non-deuterated analog in complex matrices?

Methodological Answer: Employ tandem mass spectrometry with multiple reaction monitoring (MRM) transitions specific to the deuterated fragment ions. Cross-validate with differential scanning calorimetry (DSC) to detect isotopic shifts in melting points. Reference spectral libraries from peer-reviewed databases to avoid misidentification .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported metabolic half-lives of this compound across species?

Methodological Answer: Conduct a systematic review of interspecies metabolic pathways (e.g., CYP2C19 activity variations). Design cross-species comparative studies with controlled genetic knockouts and isoform-specific inhibitors. Apply Bayesian meta-analysis to quantify uncertainty in pooled data .

Q. What strategies optimize chiral purity of this compound in enantioselective synthesis?

Methodological Answer: Use chiral stationary phases (CSPs) in preparative HPLC, coupled with circular dichroism (CD) spectroscopy for real-time monitoring. Evaluate solvent polarity and temperature effects on enantiomeric excess (EE). Publish raw chromatographic data and crystallization conditions in supplementary files .

Q. How can machine learning models improve the prediction of this compound’s blood-brain barrier permeability?

Methodological Answer: Train models on datasets combining in silico descriptors (logP, polar surface area) and in vivo PET imaging data. Validate against experimental results from microdialysis studies. Address overfitting by incorporating SHAP (SHapley Additive exPlanations) values to interpret feature importance .

Q. What are the ethical considerations for using this compound in neuropharmacological studies involving human-derived neurons?

Methodological Answer: Follow institutional review board (IRB) protocols for induced pluripotent stem cell (iPSC) sourcing and differentiation. Disclose potential conflicts of interest in publications. Include data anonymization procedures and informed consent documentation in methodology sections .

Data Analysis & Interpretation

Q. How should researchers address batch-to-batch variability in this compound stability studies?

Methodological Answer: Implement statistical process control (SPC) charts to monitor degradation kinetics. Use mixed-effects models to account for random batch effects. Share raw stability data (e.g., Arrhenius plots, degradation products) in open-access repositories .

Q. What criteria validate the use of this compound as an internal standard in forensic toxicology?

Methodological Answer: Demonstrate linearity (R² ≥0.99) and precision (CV ≤15%) across forensically relevant concentrations (ng/mL to µg/mL). Cross-validate with non-deuterated analogs in blind proficiency testing. Publish limit of detection (LOD) and quantification (LOQ) data alongside interlaboratory comparisons .

Interdisciplinary Research

Q. How can isotopic labeling of this compound enhance its utility in environmental toxicology?

Methodological Answer: Deploy stable isotope tracing in biodegradation assays to track metabolite formation in soil/water systems. Combine with high-resolution orbitrap MS for non-targeted screening of transformation products. Collaborate with environmental chemists to model bioaccumulation factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.